molecular formula C14H25BrN2OSSi B6262948 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide CAS No. 2174001-61-5

4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide

Cat. No.: B6262948
CAS No.: 2174001-61-5
M. Wt: 377.4
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Description

Chemical Structure and Synthesis The compound 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide (hereafter referred to by its systematic name) is a sulfonimidamide derivative featuring a bromine substituent at the para position of the benzene ring and a tert-butyldimethylsilyl (TBS) protecting group. Its synthesis involves the reaction of N-(tert-butyldimethylsilyl)-4-bromobenzenesulfonamide with triphenylphosphine (PPh₃), hexachloroethane (C₂Cl₆), ammonia gas, and triethylamine (Et₃N), yielding the sulfonimidamide product with an 83% yield after purification by column chromatography .

Properties

CAS No.

2174001-61-5

Molecular Formula

C14H25BrN2OSSi

Molecular Weight

377.4

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonamide Intermediate Synthesis

React 4-bromobenzenesulfonyl chloride with dimethylamine (HNMe2_2) in anhydrous dichloromethane (DCM) to yield 4-bromo-N,N-dimethylbenzenesulfonamide :

4-BrC6H4SO2Cl+2HNMe24-BrC6H4SO2NMe2+HCl\text{4-BrC}6\text{H}4\text{SO}2\text{Cl} + 2 \text{HNMe}2 \rightarrow \text{4-BrC}6\text{H}4\text{SO}2\text{NMe}2 + \text{HCl}

Silylation of Sulfonamide

Introduce the tert-butyldimethylsilyl (TBDMS) group via nucleophilic substitution. Patent US11236045B2 employs silyl chlorides (e.g., TBDMS-Cl) with bases like triethylamine (Et3_3N) to functionalize sulfonamides:

4-BrC6H4SO2NMe2+TBDMS-ClEt3N4-BrC6H4SO2N(Me)2-Si(t-Bu)Me2+Cl\text{4-BrC}6\text{H}4\text{SO}2\text{NMe}2 + \text{TBDMS-Cl} \xrightarrow{\text{Et}3\text{N}} \text{4-BrC}6\text{H}4\text{SO}2\text{N(Me)}2\text{-Si(t-Bu)Me}2 + \text{Cl}^-

Key Conditions :

  • Anhydrous tetrahydrofuran (THF) at 0°C.

  • Stoichiometric base to scavenge HCl.

Optimization Challenges and Solutions

Regioselectivity in Bromination

The sulfonamide group’s meta-directing nature complicates para-bromination. To address this:

  • Pre-bromination Approach : Brominate before sulfonamide installation.

  • Blocking Groups : Use temporary ortho-directing groups (e.g., -NO2_2) during bromination, later removed via reduction.

Steric Hindrance in Silylation

The bulky TBDMS group requires careful optimization:

  • High Dilution : Reduce intermolecular interactions.

  • Catalytic Azide Transfer : Use Cu(I) catalysts to enhance silylation efficiency.

Analytical Validation

Critical quality attributes for the target compound include:

ParameterMethodSpecification
PurityHPLC-UV (254 nm)≥95%
Regioisomeric Impurities1^1H NMR (DMSO-d6_6)<2% 2-bromo derivative
Silyl Group Integrity29^{29}Si NMRδ −5 to −10 ppm

Scalability and Industrial Considerations

Patent US20110155950A2 emphasizes scalable bromination in liquid-liquid biphasic systems, while WO2022032073A2 highlights continuous flow reactors for sulfonamide synthesis. For the target compound:

  • Batch Process : 50–100 L reactors with controlled cooling (−10°C).

  • Workup : Aqueous extraction to remove unreacted TBDMS-Cl and Et3_3N·HCl.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine), silylating agents (e.g., tert-butyldimethylsilyl chloride), and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonoimidamide species.

Scientific Research Applications

4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and sulfonoimidamide groups, as well as the steric effects of the tert-butyldimethylsilyl group. These factors can affect its interactions with other molecules and its overall reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Bromine vs. Methoxy/Chloro Groups

N-(tert-Butyldimethylsilyl)-4-methoxybenzenesulfonimidamide (6d)
  • Structure : Methoxy (-OCH₃) substituent at the para position.
  • Synthesis : Prepared similarly using N-(tert-butyldimethylsilyl)-4-methoxybenzenesulfonamide as the precursor, with identical reagents (PPh₃, C₂Cl₆, NH₃, Et₃N) .
  • Properties :
    • Melting point: 80–82°C.
    • Electronic effects: Methoxy is electron-donating, reducing electrophilicity compared to bromine.
    • Applications: More suited for nucleophilic aromatic substitutions due to activated aryl rings.
N-(tert-Butyldimethylsilyl)-4-chlorobenzenesulfonamide (1e-precursor)
  • Structure : Chlorine (-Cl) substituent at the para position.
  • Synthesis : Derived from 4-chlorobenzenesulfonamide via TBS protection with tert-butyldimethylsilyl chloride and Et₃N .
  • Properties: Chlorine’s moderate electron-withdrawing effect balances reactivity and stability. Sulfonamide (vs. sulfonimidamide) lacks the imino group, reducing hydrogen-bonding capacity.
Key Differences
Property Bromo Derivative (Target) Methoxy Derivative (6d) Chloro Derivative (1e-precursor)
Substituent Br (strong EWG) OCH₃ (EDG) Cl (moderate EWG)
Functional Group Sulfonimidamide Sulfonimidamide Sulfonamide
Melting Point (°C) Not reported 80–82 Not reported
Yield 83% Similar protocol Not explicitly stated
Reactivity High electrophilicity Moderate Intermediate

Role of Protecting Groups: TBS vs. Other Silyl Groups

The TBS group in the target compound and its analogues provides steric protection and enhances solubility in organic solvents. For example, deprotection of 6d using 4 N HCl in dioxane yields 4-methoxybenzenesulfonimidamide (1d), demonstrating the TBS group’s labile nature under acidic conditions .

Structural Analogues with Modified Nitrogen Substituents

4-Bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzenesulfonamide
  • Structure : Features dimethyl groups on the nitrogen instead of hydrogen.
  • Molecular weight : 377.42 g/mol (matches target compound) .

Spectroscopic Data Consistency

  • ¹H/¹³C NMR : All TBS-protected derivatives show characteristic peaks for the TBS group (δ ~0.2–0.3 ppm for Si-CH₃) and aryl protons .
  • IR : Sulfonimidamide NH stretches appear near 3300 cm⁻¹, absent in sulfonamides .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide?

  • Methodological Answer : The synthesis typically involves:

  • Bromination : Introduction of the bromo group at the para position of the benzene ring using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions .
  • Silylation : Protection of reactive functional groups with tert-butyldimethylsilyl (TBS) chloride in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane .
  • Sulfonoimidamide Formation : Coupling of the sulfonyl group with dimethylamine derivatives via nucleophilic substitution, often using coupling agents like EDCI/HOBt in tetrahydrofuran (THF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) at 25°C (400 MHz spectrometer) to confirm substituent positions and TBS protection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for bromine (²H/⁸¹Br split) .
  • Infrared (IR) Spectroscopy : Identification of sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and silyl ether (Si-O stretch ~1250–950 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the silylation step?

  • Methodological Answer :

  • Solvent Choice : Use anhydrous dichloromethane or DMF to minimize hydrolysis of TBS-Cl .
  • Temperature Control : Maintain 0–5°C during reagent addition to reduce side reactions .
  • Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate silylation .
  • Monitoring : Track reaction progress via TLC (Rf shift in hexane/ethyl acetate 7:3) and adjust reaction time (typically 12–24 hours) .

Q. How should researchers address contradictions in reported bioactivity data for sulfonoimidamide derivatives?

  • Methodological Answer :

  • Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (X-ray crystallography if possible) to rule out impurities as confounding factors .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Data Normalization : Express bioactivity (IC₅₀, Ki) relative to a reference compound (e.g., positive control) to enable cross-study comparisons .

Q. What computational strategies support the design of derivatives with enhanced stability or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonamide and silyl groups to predict hydrolytic stability .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with bromobenzene-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous and lipid environments to optimize logP values for membrane permeability .

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